molecular formula C12H8F3NO3 B1603604 Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate CAS No. 1072944-69-4

Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate

Cat. No. B1603604
M. Wt: 271.19 g/mol
InChI Key: HXMSYFTWUSYAPH-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate” is a chemical compound with the molecular formula C12H8F3NO3 . It is used in the synthesis of 4[[7-(trifluoromethyl)quinolin-4-yl]oxy]pthalonitrile .

Scientific Research Applications

Synthetic Chemistry and Crystallographic Analysis

A foundational aspect of research on Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate involves its synthesis and the structural determination of its derivatives. For instance, Kovalenko et al. (2020) investigated the methylation of a related compound, leading to potential inhibitors of Hepatitis B Virus replication, demonstrating the compound's synthetic versatility and biological relevance (Kovalenko et al., 2020). Additionally, Edmont and Chenault (2003) developed a methodology for synthesizing 4-hydroxy-1H-[1,2,4]triazino[4,5-a]quinoline-1,6(2H)-dione from a related starting material, showcasing the compound's role in novel synthetic pathways (Edmont & Chenault, 2003).

Molecular Docking and Biological Studies

The compound's derivatives have been explored for their biological activities through molecular docking studies and experimental evaluations. For example, the synthesis and evaluation of new quinoxaline-2-carboxylate 1,4-dioxide derivatives for antituberculosis activity highlight the potential of structurally similar compounds in medicinal chemistry, underscoring the importance of substituents on biological activity (Jaso et al., 2005). Furthermore, studies on the excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline based fluorophores indicate the photophysical properties of these compounds, suggesting applications in material science and molecular imaging (Padalkar & Sekar, 2014).

Antimicrobial and Antituberculosis Applications

Research also extends to the antimicrobial and antituberculosis potential of Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate derivatives. For instance, Garudachari et al. (2014) synthesized derivatives showing significant antimicrobial activity, proposing these compounds as future antituberculosis agents (Garudachari et al., 2014).

properties

IUPAC Name

methyl 4-oxo-7-(trifluoromethyl)-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO3/c1-19-11(18)9-5-10(17)7-3-2-6(12(13,14)15)4-8(7)16-9/h2-5H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMSYFTWUSYAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621560
Record name Methyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate

CAS RN

1072944-69-4
Record name Methyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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